EP1 Receptor Antagonist Potency: Target Compound vs. Position-4-Fluoroethyl Regioisomer
The target compound (CAS 2097997-18-5, CHEMBL479591) demonstrates confirmed EP1 receptor antagonist activity with a Ki of 79.4 nM and an IC50 of 10 nM (displacement of [³H]PGE2) in CHOK1 cells expressing human EP1 [1]. In contrast, the position-4 fluoroethyl regioisomer (CAS 2097978-11-3), which lacks the 4-hydroxyl group and bears the fluoroethyl substituent at the 4-position of the piperidine ring rather than the 3-position, has no EP1 receptor binding or functional activity data deposited in ChEMBL or BindingDB as of the search date . This absence of data is significant for procurement decisions: the target compound is the regioisomer with publicly traceable EP1 pharmacology, while the 4-substituted analog cannot be verified as an EP1-active surrogate.
| Evidence Dimension | EP1 receptor antagonist activity (functional Ki and binding IC50) |
|---|---|
| Target Compound Data | Ki = 79.4 nM (FLIPR, intracellular Ca²⁺); IC50 = 10 nM (displacement of [³H]PGE2) |
| Comparator Or Baseline | 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one (CAS 2097978-11-3): No EP1 Ki or IC50 data available in BindingDB or ChEMBL |
| Quantified Difference | Verified EP1 antagonist activity versus no publicly available EP1 activity data |
| Conditions | Human EP1 receptor expressed in CHOK1 cells; FLIPR assay (functional); radioligand displacement (binding) |
Why This Matters
A procurement decision based solely on structural similarity without verifying target-specific pharmacological data risks selecting a compound with no confirmed EP1 activity, invalidating SAR hypotheses.
- [1] BindingDB Entry BDBM50412224 (CHEMBL479591). Ki: 79.4 nM; IC50: 10 nM (displacement of [³H]PGE2). Human EP1 receptor, CHOK1 cells. View Source
